Cas no 862667-06-9 (9,10-Bis[(triisopropylsilyl)ethynyl]anthracene)

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a functionalized anthracene derivative featuring triisopropylsilyl-protected ethynyl groups at the 9 and 10 positions. This compound is notable for its extended π-conjugation and steric protection, which enhance stability and reduce aggregation in solution. The triisopropylsilyl (TIPS) groups improve solubility in organic solvents while maintaining electronic properties, making it valuable for organic electronic applications, including OLEDs and molecular wires. Its rigid anthracene core ensures strong fluorescence and efficient charge transport. The compound is particularly useful in research involving conjugated systems, where controlled molecular architecture and stability are critical. Proper handling under inert conditions is recommended to preserve its reactivity and performance.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene structure
862667-06-9 structure
Product name:9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
CAS No:862667-06-9
MF:C36H50Si2
MW:538.9532122612
CID:2602758
PubChem ID:329764654

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Chemical and Physical Properties

Names and Identifiers

    • 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
    • tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane
    • 9,10-Bis{2-[tris(1-methylethyl)silyl]ethynyl}anthracene
    • TIPS-anthracene
    • 9,10-Bis((triisopropylsilyl)ethynyl)anthracene
    • 9,10-Bis(triisopropylsilylethynyl)anthracene
    • 9,10-Bis[2-[tris(1-methylethyl)silyl]ethynyl]anthracene (ACI)
    • Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)- (9CI)
    • (9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
    • 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, >99%
    • [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
    • Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
    • AKOS030528443
    • DTXSID00746431
    • MFCD15530143
    • bis((triisopropylsilyl)ethynyl) anthracene
    • TRIISOPROPYL(2-{10-[2-(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACEN-9-YL}ETHYNYL)SILANE
    • 862667-06-9
    • TRIS(PROPAN-2-YL)[2-(10-{2-[TRIS(PROPAN-2-YL)SILYL]ETHYNYL}ANTHRACEN-9-YL)ETHYNYL]SILANE
    • triisopropyl-[2-[10-(2-triisopropylsilylethynyl)-9-anthryl]ethynyl]silane
    • F72442
    • MDL: MFCD15530143
    • Inchi: 1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3
    • InChI Key: FEAZNDXDTUMTIL-UHFFFAOYSA-N
    • SMILES: [Si](C#CC1C2C=CC=CC=2C(=C2C=CC=CC=12)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 538.34510466g/mol
  • Monoisotopic Mass: 538.34510466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Melting Point: 211-214 °C

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A312107-100mg
9,10-Bis((triisopropylsilyl)ethynyl)anthracene
862667-06-9 97%
100mg
$67.0 2025-02-21
Ambeed
A312107-1g
9,10-Bis((triisopropylsilyl)ethynyl)anthracene
862667-06-9 97%
1g
$299.0 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
731439-250MG
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
862667-06-9 >99%
250MG
¥980.6 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
731439-1G
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
862667-06-9 >99%
1G
¥2603.36 2022-02-24
1PlusChem
1P00IEG5-5g
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
862667-06-9 97%;RG
5g
$884.00 2024-04-21
Aaron
AR00IEOH-250mg
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
862667-06-9 97%
250mg
$80.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSP794-100mg
Anthracene, 9,10-bis[2-[tris(1-methylethyl)silyl]ethynyl]-
862667-06-9 95%
100mg
¥367.0 2024-04-16
Aaron
AR00IEOH-5g
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
862667-06-9 97%
5g
$846.00 2025-02-12
1PlusChem
1P00IEG5-250mg
Silane, (9,10-anthracenediyldi-2,1-ethynediyl)bis[tris(1-methylethyl)-
862667-06-9 97%;RG
250mg
$99.00 2024-04-21
abcr
AB594961-250mg
9,10-Bis((triisopropylsilyl)ethynyl)anthracene; .
862667-06-9
250mg
€230.90 2024-07-24

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  reflux
Reference
Synthesis of functionalized mono-, bis-, and trisethynyltriptycenes for one-dimensional self-assembly on surfaces
Sirven, Agnes M.; et al, Chemistry - A European Journal, 2015, 21(42), 15013-15019

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 95 °C; 4 h, 95 °C
Reference
Unusual Deprotonated Alkynyl Hydrogen Bonding in Metal-Supported Hydrocarbon Assembly
Zhang, Yi-Qi; et al, Journal of Physical Chemistry C, 2015, 119(17), 9669-9679

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Tris(tricyclo[3.3.1.13,7]dec-1-yl)phosphine Solvents: Water ;  60 min, 80 °C
Reference
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems
Gao, Yunpeng; et al, Chemical Science, 2022, 13(2), 430-438

Production Method 4

Reaction Conditions
1.1 Reagents: Phenyllithium Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water
Reference
Structure and Properties of 9,10-bis(Triisopropylsilyletinyl)anthracene
Zherebtsov, D. A.; et al, Crystallography Reports, 2022, 67(3), 376-382

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 1 h, -78 °C; 5 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 0 °C; 15 h, 0 °C; 0 °C → 20 °C; 30 min, 20 °C
1.3 Reagents: Stannous chloride Solvents: Tetrahydrofuran ;  16 h, rt → 60 °C
Reference
Aza-Diels-Alder Approach to Diquinolineanthracene and Polydiquinolineanthracene Derivatives
Dibble, David J.; et al, Organic Letters, 2018, 20(3), 502-505

Production Method 6

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Palladium diacetate ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: Water ;  60 min, 80 °C
Reference
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems
Gao, Yunpeng; et al, Chemical Science, 2022, 13(2), 430-438

Production Method 7

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Tetrahydrofuran ;  16 h, rt → 60 °C
Reference
Aza-Diels-Alder Approach to Diquinolineanthracene and Polydiquinolineanthracene Derivatives
Dibble, David J.; et al, Organic Letters, 2018, 20(3), 502-505

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Raw materials

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Preparation Products

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Related Literature

Additional information on 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

Introduction to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS No. 862667-06-9)

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, with the chemical identifier CAS No. 862667-06-9, is a sophisticated organic compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the class of anthracene derivatives, which are known for their unique electronic and photophysical properties. The introduction of multiple (triisopropylsilyl)ethynyl groups into the anthracene core significantly modifies its reactivity and functionality, making it a valuable building block for various applications.

The structural features of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene make it particularly interesting for researchers exploring the frontiers of organic electronics. The presence of ethynyl groups introduces reactive sites that can be selectively modified, while the triisopropylsilyl (TIPS) protecting groups enhance stability and facilitate controlled reactions. This balance of reactivity and stability has opened up new avenues in the synthesis of conjugated polymers, organic semiconductors, and light-emitting diodes (OLEDs).

In recent years, there has been a surge in research focused on developing novel materials for optoelectronic applications. 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene has emerged as a key intermediate in the synthesis of high-performance polymers and small-molecule emitters. Its extended π-conjugation system and tunable energy levels make it an ideal candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The compound's ability to form stable radicals also positions it as a potential candidate for applications in spintronics and molecular magnets.

One of the most compelling aspects of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is its versatility in cross-coupling reactions. The ethynyl groups can undergo Sonogashira coupling with various aryl halides, allowing for the construction of complex molecular architectures. Additionally, the TIPS groups can be selectively removed under mild conditions, enabling further functionalization of the anthracene core. This reactivity has been leveraged in the synthesis of dendrimers, star-shaped molecules, and other nanostructured materials that exhibit enhanced performance in electronic devices.

The pharmaceutical industry has also shown interest in 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene due to its potential as a precursor for bioactive molecules. Anthracene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By modifying the structure of this compound with pharmacophores or bioactive units, researchers aim to develop novel therapeutic agents with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have further enhanced our understanding of the properties and reactivity of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. Molecular modeling studies have revealed insights into its electronic structure, charge transport mechanisms, and interaction with biological targets. These computational insights have guided experimental efforts to optimize synthetic routes and improve material performance. For instance, theoretical calculations have predicted that certain structural modifications can enhance the hole-transporting properties of this compound, making it more suitable for use in next-generation OLED technologies.

The synthesis of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene presents both challenges and opportunities for synthetic chemists. While the reaction conditions must be carefully controlled to ensure high yields and purity, modern synthetic techniques such as transition-metal catalysis have made it possible to access complex derivatives with remarkable efficiency. The development of new catalytic systems has also enabled the preparation of enantiomerically pure forms of this compound, opening up possibilities for chiral applications in optoelectronics and pharmaceuticals.

The environmental impact of using 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene in various applications is another important consideration. As with many advanced materials, there is a need to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Researchers are exploring green chemistry principles to develop more eco-friendly methods for producing this compound without compromising on yield or quality.

In conclusion,9, 10-Bis[(triisopropylsilyl)ethynyl]anthracene (CAS No. 862667-06-9) represents a fascinating example of how structural modification can unlock new functionalities in organic materials. Its applications span across electronics,*pharmaceuticals,*and*materials science*, making it a cornerstone of modern research efforts aimed at developing next-generation technologies.*The* versatility,*reactivity,*and*stability*of this compound ensure that it will remain at the forefront*of*scientific inquiry*for years*to come.*By* leveraging its unique properties,*researchers*can*continue*to push*the*boundaries*of what is possible*in organic chemistry,*electronics,*and*biochemistry.*

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:862667-06-9)9,10-Bis[(triisopropylsilyl)ethynyl]anthracene
A1057033
Purity:99%
Quantity:1g
Price ($):269.0